1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one
Description
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one is a bicyclic ketone featuring a rigid [3.3.1] framework with methyl substituents at positions 1, 5, and 5. Its structure combines steric hindrance from the methyl groups with the electronic effects of the ketone, making it a candidate for applications in asymmetric synthesis, particularly as a chiral host compound . The bicyclo[3.3.1]nonane scaffold is notable for its conformational rigidity, which is influenced by substituent placement and heteroatom incorporation in related analogs.
Properties
IUPAC Name |
1,5,7-trimethylbicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-9-4-11(2)6-10(13)7-12(3,5-9)8-11/h9H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZWQPRCPYAFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CC(=O)CC(C1)(C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one can be synthesized through several synthetic routes. One common method involves the multicomponent reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds. This reaction typically proceeds under acidic or basic conditions, leading to the formation of the bicyclo[3.3.1]nonane core .
Industrial Production Methods
Industrial production of this compound often involves large-scale multicomponent reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the ketone can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, alcohols, and substituted bicyclo[3.3.1]nonane compounds .
Scientific Research Applications
1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Heteroatom-Substituted Analogs
2.1.1. 3-Azabicyclo[3.3.1]nonan-2-ones
- Structure: The 3-aza derivative replaces the ketone oxygen with nitrogen, creating a lactam ring. Enantiomerically pure 1,5,7-trimethyl-3-azabicyclo[3.3.1]nonan-2-ones are synthesized via asymmetric methods and serve as chiral hosts in photochemical reactions .
- Key Differences: Electronic Effects: The lactam nitrogen introduces hydrogen-bonding capability, enhancing host-guest interactions compared to the non-polar ketone in the target compound. Synthetic Utility: The nitrogen atom enables derivatization (e.g., Boc protection ), broadening pharmaceutical applications.
2.1.2. 9-Azabicyclo[3.3.1]nonan-3-ones
- Example: (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one is a bioactive intermediate for granisetron derivatives .
- Comparison :
2.1.3. 9-Thiabicyclo[3.3.1]nonan-3-one
- Structure : Sulfur replaces a bridgehead carbon, forming a thioether.
- Properties: Stability: The thia analog shows high chemical stability but lower electrophilicity at the ketone due to sulfur’s electron-donating effects . Applications: Used in noradamantane synthesis, contrasting with the target compound’s role in host-guest chemistry .
Functionalized Derivatives
2.2.1. endo-7-Aminomethylbicyclo[3.3.1]nonan-3-one
- Reactivity: The aminomethyl group undergoes N-alkylation and reductive cyclization under hydrogenation, yielding azahomoadamantanes .
- Comparison : The polar amine group increases water solubility, unlike the hydrophobic trimethyl groups in the target compound.
2.2.2. 7-Methylenebicyclo[3.3.1]nonan-3-one
- Structure : Features a methylene group at position 7, introducing a double bond.
- Conformation : The sp² hybridized carbon increases ring strain, reducing conformational flexibility compared to the saturated target compound .
Hydroxy and Protected Derivatives
- 1-Hydroxybicyclo[3.3.1]nonan-3-one: The hydroxyl group at position 1 enhances hydrogen-bonding capacity but reduces thermal stability compared to methyl substituents .
- N-Boc-9-azabicyclo[3.3.1]nonan-3-one: Boc protection stabilizes the amine, enabling storage and controlled release in drug synthesis .
Structural and Functional Data Tables
Table 1: Comparative Physical Properties
Table 2: Substituent Effects on Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
